Vasoactive intestinal peptide is primarily synthesized in the gastrointestinal tract, particularly in the intestine and pancreas, but it is also found in the central nervous system and immune cells. It belongs to the class of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. The full-length vasoactive intestinal peptide consists of 28 amino acids, while the (1-11) fragment encompasses the first eleven amino acids, which are crucial for its biological activity.
The synthesis of vasoactive intestinal peptide (1-11) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. The following methods are commonly employed:
Vasoactive intestinal peptide (1-11) has a specific molecular structure characterized by its sequence of amino acids: Ser-Gly-Thr-Ala-Gly-Val-Gly-Ser-Thr-Gly-Lys. This sequence contributes to its biological activity, including receptor binding and signaling.
Vasoactive intestinal peptide (1-11) participates in several biochemical reactions:
The mechanism of action for vasoactive intestinal peptide (1-11) primarily involves its interaction with specific receptors on target cells:
Vasoactive intestinal peptide (1-11) exhibits several notable physical and chemical properties:
Vasoactive intestinal peptide (1-11) has several scientific applications:
The N-terminal fragment of vasoactive intestinal peptide (VIP), specifically VIP(1-11), exhibits remarkable evolutionary conservation across vertebrate species. Structural analysis reveals that the first 11 amino acids (HSDAVFTDNYT) are 100% conserved in mammals including humans, pigs, mice, and rats, with only minor variations in non-mammalian vertebrates (Table 1) [1] [6]. This high degree of conservation suggests strong functional pressure to maintain the structural integrity of this bioactive fragment. In guinea pigs—a notable exception—a single amino acid substitution (Ala⁵ instead of Val⁵) correlates with reduced gastrointestinal sensitivity to VIP, implying functional consequences of sequence variations [1] [4].
VIP(1-11) retains significant receptor-binding capabilities despite its truncated structure. Molecular studies indicate that residues His¹, Val⁵, and Thr⁷ within this fragment form critical interaction points with VPAC receptors [8]. This evolutionary preservation of receptor interaction motifs enables VIP(1-11) to participate in essential physiological processes, including:
Table 1: Evolutionary Conservation of VIP(1-11) Sequence Across Vertebrates
Species | VIP(1-11) Sequence | Conservation (%) | Biological System |
---|---|---|---|
Human/Pig/Mouse/Rat | HSDAVFTDNYT | 100% | Neuroendocrine-immune |
Guinea Pig | HSDALFTDTYT | 86% | Gastrointestinal |
Chicken | HSDAVFTDNYT | 100% | Circadian/Parental |
Frog | HSDAVFTDNYT | 100% | Neuroimmune |
Cod | HSDAVFTDNYT | 100% | Secretory/Immune |
VIP(1-11) serves as a pivotal signaling molecule connecting neural circuits with immune responses through specific receptor interactions. Unlike full-length VIP that activates both VPAC1 and VPAC2 receptors, VIP(1-11) exhibits preferential binding to VPAC1 receptors expressed on innate immune cells [4] [8]. This selective interaction triggers distinct downstream pathways:
The fragment's neuroimmunomodulatory potency is evidenced by its ability to inhibit neutrophil chemotaxis at nanomolar concentrations (IC₅₀ = 3.2 nM), significantly more potent than full-length VIP in transmigration assays [4]. This effect occurs through modulation of formyl peptide receptor (FPR) crosstalk and reduced CD11b integrin expression. In microglia, VIP(1-11) suppresses LPS-induced inflammasome activation via:
Notably, VIP(1-11) maintains neuroprotective properties comparable to full-length VIP in in vitro models of neuroinflammation, protecting neurons from microglial-mediated cytotoxicity even at picomolar concentrations [2].
The N-terminal fragment VIP(1-11) exhibits both overlapping and distinct biological activities compared to its full-length counterpart (VIP(1-28)), primarily due to differences in receptor binding, signaling kinetics, and metabolic stability (Table 2).
Table 2: Functional Comparison of VIP(1-11) and Full-Length VIP
Property | VIP(1-11) | VIP(1-28) | Functional Implications |
---|---|---|---|
Receptor Affinity | VPAC1-selective (Kd = 12 nM) | VPAC1 (Kd = 0.4 nM) and VPAC2 (Kd = 0.8 nM) | Targeted immune modulation |
Signaling Duration | Transient (t1/2 = 9 min) | Sustained (t1/2 = 22 min) | Pulsatile vs. continuous signaling |
Metabolic Stability | Resistant to DPP-IV cleavage | Susceptible to proteolysis | Increased bioavailability |
cAMP Induction | Rapid but transient peak | Sustained elevation | Differential gene regulation |
Calcium Mobilization | Minimal activation | Strong activation (EC50 = 1.2 nM) | Reduced smooth muscle effects |
Key functional differences emerge in specific physiological systems:
Notably, VIP(1-11) exhibits unique signaling properties in microglia, inducing a distinct phosphorylation profile of CREB (Ser¹³³) compared to full-length VIP. This differential signaling leads to alternative gene expression patterns favoring neuroprotective over neuroinflammatory outcomes [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7